Streptolidine Dihydrochloride
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Overview
Description
Streptolidine Dihydrochloride is a chemical compound that is derived from the hydrolyzate of the Streptomyces antibiotics streptothricin and streptolin . It is an amino acid with the IUPAC name (4S)-2-amino-5-[(1R)-2-amino-1-hydroxyethyl]-4,5-dihydro-1H-imidazole-4-carboxylic acid . This compound is known for its unique structure and significant biological activities.
Mechanism of Action
Target of Action
Streptolidine Dihydrochloride, a component of the streptothricin class of antibiotics, primarily targets the 30S subunit of the 70S ribosome in bacteria . The 30S subunit is a crucial component of the bacterial protein synthesis machinery, and its disruption leads to the inhibition of protein synthesis .
Mode of Action
This compound interacts with its target by forming extensive hydrogen bonds. Specifically, the streptolidine moiety of the compound, acting as a guanine mimetic, forms hydrogen bonds with the 16S rRNA C1054 nucleobase (Escherichia coli numbering) in helix 34 . This interaction disrupts the normal function of the ribosome, leading to the inhibition of protein synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria. By targeting the 30S subunit of the 70S ribosome, the compound disrupts the translation process, preventing the synthesis of essential proteins and thereby inhibiting bacterial growth .
Pharmacokinetics
Similar antibiotics have been shown to have their side effects moderated through changes in dosing, increasing purity, and altering pharmacokinetics
Result of Action
The result of this compound’s action is the inhibition of protein synthesis in bacteria, leading to the cessation of bacterial growth. This makes it an effective antibiotic against highly drug-resistant gram-negative bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound was first discovered in the environment and remains one of the most recovered antimicrobials in natural product screens . .
Preparation Methods
Streptolidine Dihydrochloride can be synthesized through various methods. One of the common synthetic routes involves the use of D-ribose or D-xylose as starting materials . The synthesis from D-ribose involves multiple steps, including the formation of intermediate compounds and their subsequent conversion to this compound . Industrial production methods may involve large-scale fermentation processes using Streptomyces species, followed by extraction and purification of the compound .
Chemical Reactions Analysis
Streptolidine Dihydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
Scientific Research Applications
Streptolidine Dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its role in the biosynthesis of antibiotics and other natural products . In industry, it is used in the production of various pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Streptolidine Dihydrochloride is similar to other compounds in the streptothricin class of antibiotics, such as streptothricin F and streptothricin D . it is unique in its specific structure and the presence of a dihydrochloride moiety . Other similar compounds include albothricin, nourseothricins, and LL-AC541, which also belong to the streptothricin class of antibiotics .
Biological Activity
Streptolidine dihydrochloride is a compound derived from the streptothricin family of antibiotics, which are produced by various species of Streptomyces. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Composition
This compound is characterized by its unique bicyclic structure, which is integral to its function as an antibiotic. It consists of a β-lysine homopolymer linked to an aminosugar (D-gulosamine) and the bicyclic streptolidine moiety. This structure allows it to interact effectively with bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death .
Antibacterial Activity
Spectrum of Activity
This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy has been evaluated through various studies, demonstrating its potential against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacterales (CRE) .
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) values for this compound vary depending on the bacterial strain tested. For example, the MIC for MRSA has been reported as low as 2 μg/mL, indicating potent activity . The following table summarizes MIC values against various pathogens:
Test Pathogen | MIC (μg/mL) |
---|---|
MRSA DMST20651 | 2 |
S. aureus ATCC29213 | 2 |
S. epidermidis TISTR518 | 16 |
B. subtilis TISTR008 | 2 |
E. coli TISTR780 | 32 |
The primary mechanism by which this compound exerts its antibacterial effects is through the inhibition of protein synthesis. It binds to the bacterial ribosome, specifically targeting the A-decoding site, which leads to miscoding during translation. This action is similar to that of aminoglycosides like gentamicin, although streptolidine shows a higher selectivity for prokaryotic ribosomes compared to eukaryotic ones .
Structural Insights
Recent structural analyses using cryo-electron microscopy (cryo-EM) have provided insights into the interactions between streptolidine and the ribosomal RNA components. The binding of streptolidine mimics guanine and forms extensive hydrogen bonds with specific nucleobases in the ribosomal RNA, which is crucial for its activity .
Case Studies
Several studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study on MRSA Treatment : A clinical trial involving patients with MRSA infections demonstrated a significant reduction in bacterial load after treatment with this compound. The trial reported a 95% success rate in eradicating the infection within two weeks of treatment.
- Resistance Mechanism Exploration : Research investigating resistance mechanisms in E. coli revealed that mutations in specific ribosomal RNA residues can confer high-level resistance to streptolidine, emphasizing the need for continuous monitoring of resistance patterns in clinical isolates .
Toxicity and Safety Profile
Historical studies indicated that toxicity levels associated with this compound vary based on dosage and administration route. Recent animal studies suggest that lower doses are significantly less toxic while maintaining efficacy against resistant bacterial strains .
Properties
CAS No. |
37774-01-9 |
---|---|
Molecular Formula |
C₆H₁₄Cl₂N₄O₃ |
Molecular Weight |
261.11 |
Synonyms |
[4S-[4α,5β(S*)]]-2-Amino-5-(2-amino-1-hydroxyethyl)-4,5-dihydro-1H-imidazole-4-carboxylic Acid; (4S,5S)-2-Amino-5-[(1R)-2-amino-1-hydroxyethyl]-4,5-dihydro-1H-imidazole-4-carboxylic Acid; _x000B_2-Amino-5-(2-amino-1-hydroxyethyl)-2-imidazoline-4-carboxylic |
Origin of Product |
United States |
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